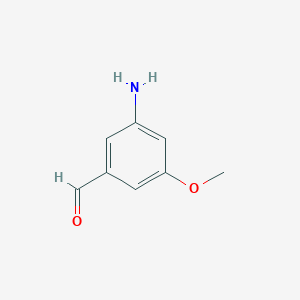

3-Amino-5-methoxybenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1261581-36-5 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16256 |

同義語 |

3-Amino-5-methoxybenzaldehyde |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Amino 5 Methoxybenzaldehyde and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic strategies for 3-amino-5-methoxybenzaldehyde often rely on multi-step sequences starting from readily available and inexpensive precursors. These methods, while reliable, underscore the importance of regiochemical control during aromatic functionalization.

Multi-Step Approaches from Readily Available Precursors

The synthesis of this compound can be achieved from various starting materials through carefully designed reaction sequences. One common precursor is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which can be nitrated to introduce a nitro group at the 5-position, followed by reduction to the corresponding amine. researchgate.net A similar strategy can be employed starting from 3-hydroxy-5-nitrobenzaldehyde, which can be methylated and subsequently reduced to the target compound. acs.orggoogle.com

Another viable route begins with 3,5-dimethoxyaniline. This approach necessitates the selective formylation of the aromatic ring, a challenging transformation that requires careful selection of reagents and conditions to achieve the desired regioselectivity.

A patented process highlights a multi-step synthesis of amino vanillin derivatives, which involves the synthesis of acetyl vanillin, followed by nitration to 2-nitro-3-methoxy-4-acetyl benzaldehyde (B42025), and subsequent reduction to 2-amino-3-methoxy-4-acetyl benzaldehyde, which can then be converted to the final amino vanillin product. researchgate.net

| Starting Material | Key Transformation Steps | Reference(s) |

| Vanillin | Nitration, Reduction | researchgate.net |

| 3-Hydroxy-5-nitrobenzaldehyde | Methylation, Reduction | acs.orggoogle.com |

| 3,5-Dimethoxyaniline | Regioselective Formylation | |

| Acetyl Vanillin | Nitration, Reduction, Conversion | researchgate.net |

Regioselective Functionalization Strategies on Aromatic Systems

The introduction of a formyl group onto an aromatic ring with pre-existing substituents is a critical step in the synthesis of many benzaldehyde derivatives. The regioselectivity of this transformation is governed by the electronic and steric nature of the substituents already present on the ring. Several classical formylation reactions are employed for this purpose.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion acts as the electrophile. wikipedia.org For substrates like 3-methoxyaniline, the amino and methoxy (B1213986) groups direct the formylation to the ortho and para positions.

The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine in an acidic medium. wikipedia.orgecu.edursc.org The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile. wikipedia.org While effective for phenols, its application to anilines can be more complex. mychemblog.comnih.gov

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. mychemblog.comwikipedia.orgsynarchive.comyoutube.com The reactive species is dichlorocarbene (B158193), which is generated in situ. wikipedia.org The phenoxide ion, being highly activated, undergoes electrophilic attack by the dichlorocarbene. wikipedia.org Similar to the Duff reaction, its direct application to anilines is less common.

| Formylation Reaction | Reagents | Key Features | Reference(s) |

| Vilsmeier-Haack | DMF, POCl₃ | Formylates electron-rich arenes via a chloroiminium ion intermediate. | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Primarily for ortho-formylation of phenols. | wikipedia.orgecu.edursc.org |

| Reimer-Tiemann | Chloroform, Base | Ortho-formylation of phenols via a dichlorocarbene intermediate. | mychemblog.comwikipedia.orgsynarchive.comyoutube.com |

Innovative and Sustainable Synthesis Protocols

Catalytic Strategies for Aminobenzaldehyde Synthesis (e.g., Biocatalysis, Organocatalysis)

Biocatalysis has emerged as a powerful tool for the synthesis of amines and their derivatives. Transaminases, for example, are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, offering a highly selective route to chiral amines. nottingham.ac.ukuni-greifswald.dediva-portal.orgnih.gov The use of biocatalysts can also be applied to the reduction of nitroarenes to anilines under mild, aqueous conditions, providing a green alternative to traditional metal-based reducing agents. acs.org

Organocatalysis , the use of small organic molecules as catalysts, has also gained prominence. Organocatalysts have been successfully employed in the enantioselective functionalization of aldehydes and in cascade reactions to build molecular complexity. jst.go.jpnih.govsigmaaldrich.combohrium.combenthamdirect.com For the synthesis of aminobenzaldehydes, organocatalytic methods for the formylation of amines are being explored, offering a metal-free alternative to traditional approaches.

Green Chemistry Approaches (e.g., Solvent-free, Microwave-assisted Synthesis in Research)

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. Microwave-assisted synthesis has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. scholarsportal.inforesearchgate.netresearchgate.netscielo.org.mxorganic-chemistry.orgvulcanchem.comnih.govnih.gov This technique has been successfully applied to the reduction of nitrobenzaldehydes and the synthesis of various heterocyclic compounds from aminobenzaldehydes. scholarsportal.inforesearchgate.netorganic-chemistry.org

Solvent-free reactions represent another key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of quinolines from 2-aminobenzaldehyde (B1207257) and nitroalkenes has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for reactions involving aminobenzaldehyde derivatives. nih.govrsc.orgmdpi.comresearchgate.net

| Green Chemistry Approach | Key Advantages | Application Example | Reference(s) |

| Microwave-assisted Synthesis | Faster reaction times, higher yields, cleaner reactions | Reduction of nitrobenzaldehydes | scholarsportal.inforesearchgate.netresearchgate.netorganic-chemistry.org |

| Solvent-free Synthesis | Reduced waste, lower cost, simplified workup | Synthesis of quinolines from aminobenzaldehydes | nih.govrsc.orgmdpi.comresearchgate.net |

Flow Chemistry and Continuous Synthesis Techniques in Academic Contexts

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. nih.govrsc.orgresearchgate.netrsc.orgmdpi.comacs.orgmdpi.comnih.govmdpi.comrsc.org In academic research, flow chemistry is increasingly being used to perform multi-step syntheses of complex molecules. rsc.orgresearchgate.netrsc.org

The synthesis of pyrazoles from anilines has been demonstrated in a multi-step continuous flow setup, highlighting the potential for constructing heterocyclic systems from aniline (B41778) precursors in an automated fashion. rsc.orgmdpi.com Similarly, the synthesis of substituted indoles and other functionalized aromatic compounds has been achieved using flow chemistry, showcasing its versatility for creating analogs of this compound. acs.org These continuous flow approaches are particularly well-suited for exploring reaction parameters and building libraries of compounds for screening purposes.

Optimization of Reaction Parameters and Yield Enhancement Studies

The efficient synthesis of this compound and its analogs is critically dependent on the careful optimization of reaction parameters. Detailed research findings highlight that factors such as the choice of catalyst, solvent, reaction temperature, and duration significantly influence the yield and purity of the final product. Systematic studies on related benzaldehyde derivatives provide a framework for enhancing the synthetic efficiency of these valuable compounds.

Impact of Catalysts and Solvents

The selection of an appropriate catalyst and solvent system is paramount for maximizing product yield. In multicomponent reactions for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles using p-methoxybenzaldehyde as a substrate, various catalysts were evaluated. The results, summarized in the table below, show that Silica Sulfuric Acid (SSA) provided the highest yield under reflux conditions in ethanol (B145695).

Table 1: Effect of Various Catalysts on Product Yield

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | --- | 74 |

| 2 | Montmorillonite K-10 | 88 |

| 3 | MCM-SO3H | 90 |

| 4 | SSA | 94 |

| 5 | HBF4-SiO2 | 92 |

| 6 | PPA-SiO2 | 86 |

| 7 | H3PW12O40 | 89 |

Further studies on solvent effects in other reactions, such as the Betti reaction to form aminoalkylnaphthols, demonstrated that while various organic solvents like methanol (B129727) (MeOH), ethanol (EtOH), and tetrahydrofuran (B95107) (THF) afford moderate to good yields, dichloromethane (B109758) (DCM) was found to be optimal, providing up to a 91% yield at room temperature. sci-hub.se In some cases, solvent-free conditions have proven to be the most effective, as seen in the synthesis of 2,4,5-trisubstituted imidazoles and rigid epoxydibenzo[b,f] sci-hub.seCurrent time information in Bangalore, IN.diazocines, which resulted in excellent yields and simplified work-up procedures. mdpi.comacs.org

Influence of Temperature and Reaction Time

Reaction temperature and duration are critical variables that must be fine-tuned to achieve optimal outcomes. Increasing the temperature does not always lead to higher yields and can sometimes promote the formation of byproducts. For instance, in the synthesis of 2-arylbenzothiazoles, the yield improved dramatically from 30% at 100°C to 78% at 120°C. However, a further increase to 140°C caused the yield to decline to 65%. researchgate.net

The optimization of reaction time is equally important. In the same 2-arylbenzothiazole synthesis, the yield increased with time, reaching an optimal 78% at 6 hours; extending the reaction to 8 hours did not provide a significant improvement. researchgate.net A similar trend was observed in the optimization of bisthiazole synthesis, where the yield peaked at 30 minutes (90%) and did not increase with a longer reaction time of 40 minutes. tandfonline.com The interplay between temperature and time is crucial; a study on a Schiff base reaction found that while higher temperatures accelerated the reaction, achieving a 77% conversion rate in just 5 minutes, it also led to decreased reproducibility. researchgate.net

The following table illustrates a systematic optimization of temperature and catalyst amount for the synthesis of a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative, again using p-methoxybenzaldehyde as a key starting material.

Table 2: Optimization of Temperature and Catalyst Amount

| Entry | Catalyst Amount (g) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 0.02 | Reflux | 77 |

| 2 | 0.04 | Reflux | 83 |

| 3 | 0.06 | Reflux | 89 |

| 4 | 0.08 | Reflux | 91 |

| 5 | 0.10 | Reflux | 94 |

| 6 | 0.12 | Reflux | 94 |

| 7 | 0.10 | 60 | 62 |

| 8 | 0.10 | 40 | 35 |

Substrate and Reagent Concentration

The stoichiometry of reactants is another key parameter. In a mechanochemical Barbier reaction involving p-anisaldehyde (a methoxybenzaldehyde analog), the electron-donating methoxy group facilitated a smooth reaction, yielding the corresponding alcohol product in 87% yield. chemrxiv.orgchemrxiv.org Conversely, benzaldehydes with electron-withdrawing groups were less efficient. chemrxiv.orgchemrxiv.org In some syntheses, such as the formation of 2-(2'-aminophenyl)benzothiazole derivatives, a gram-scale synthesis was found to be appropriate, underscoring the robustness of the optimized conditions. researchgate.net

In the synthesis of 4-aminobenzaldehydes from anilines, it was found that using MeSO-HCl as the solvent gave high yields, and while the addition of CuCl2 resulted in a cleaner product, it was not essential for the reaction to proceed. rsc.org This indicates that optimizing reagent additives can enhance product purity without being a prerequisite for the transformation itself.

Methodological Approaches for Yield Enhancement

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways

Aldehyde Group Transformations

The aldehyde group in 3-Amino-5-methoxybenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The presence of the electron-donating amino and methoxy (B1213986) groups on the aromatic ring increases the electron density at the carbonyl carbon, which can influence the rate and outcome of these reactions compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Addition Reactions (e.g., Hydrazone Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. One of the most common nucleophilic addition reactions is the formation of hydrazones through the reaction with hydrazine (B178648) or its derivatives. nih.govasianpubs.orgminarjournal.com This reaction proceeds via the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N bond of the hydrazone.

The general reaction for hydrazone formation is as follows:

This compound + Hydrazine Derivative → this compound Hydrazone + Water

The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired hydrazone product. The formation of hydrazones is a valuable tool in synthetic chemistry for the protection of aldehyde groups, the synthesis of heterocyclic compounds, and the preparation of derivatives with potential biological activity.

Table 1: Examples of Hydrazone Formation from Substituted Benzaldehydes

| Aldehyde Reactant | Hydrazine Reactant | Product | Reference |

| 2-Hydroxy-3-methoxybenzaldehyde | Hydrazine hydrochloride | (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine | asianpubs.org |

| Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) | Isonicotinic hydrazide | Isonicotinic hydrazide-based hydrazone | nih.gov |

| Substituted Benzaldehydes | Aromatic hydrazides | Hydrazones |

Condensation Reactions, particularly Schiff Base Formation

Condensation reactions involving the aldehyde group are fundamental to the derivatization of this compound. A particularly important class of condensation reactions is the formation of Schiff bases (or imines) through reaction with primary amines. core.ac.uknih.govsemanticscholar.orgmdpi.comresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the characteristic azomethine (-C=N-) linkage.

The general reaction for Schiff base formation is:

This compound + Primary Amine → Schiff Base + Water

The synthesis of Schiff bases can be carried out under various conditions, including refluxing in a suitable solvent, microwave irradiation, or even under solvent-free conditions. core.ac.ukmdpi.com The choice of reaction conditions often depends on the reactivity of the specific amine and aldehyde. Schiff bases derived from substituted benzaldehydes are widely studied for their diverse applications, including as intermediates in organic synthesis and for their potential biological activities. core.ac.uksemanticscholar.orgresearchgate.net

Table 2: Synthesis of Schiff Bases from Substituted Aldehydes and Amines

| Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product | Reference |

| 3,4-Dimethoxybenzaldehyde | p-Aminobenzoic acid | Supersonic speed gas impacting | Schiff base | core.ac.uk |

| 4-Hydroxy benzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid-catalyzed | Schiff base-1 | nih.gov |

| 2-Nitro benzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid-catalyzed | Schiff base-2 | nih.gov |

| 3-Hydroxybenzaldehyde | Glycine | Not specified | Schiff base | semanticscholar.org |

| 3,4,5-Trimethoxybenzaldehyde | p-Toluidine | Microwave irradiation | (E)-4-methyl-N-(3,4,5-trimethoxybenzylidene)benzenamine | mdpi.com |

Selective Oxidation and Reduction Chemistry in Complex Molecules

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The oxidation of the aldehyde to a carboxylic acid (3-amino-5-methoxybenzoic acid) can be achieved using various oxidizing agents. The choice of oxidant is crucial to avoid undesired side reactions, such as oxidation of the amino group. Mild oxidizing agents are generally preferred for this transformation. The resulting carboxylic acid is a valuable synthetic intermediate. sigmaaldrich.comscientificlabs.co.ukbiosynth.com

Reduction: The selective reduction of the aldehyde group to a primary alcohol ((3-amino-5-methoxyphenyl)methanol) can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. mdpi.comlookchem.com The conditions for the reduction must be chosen carefully to prevent the reduction of other functional groups that might be present in more complex derivatives. The resulting benzyl (B1604629) alcohol can be used in further synthetic modifications.

Amino Group Reactivity

The primary amino group on the this compound ring is a key site for a range of chemical transformations. Its nucleophilicity and ability to form diazonium salts are central to its derivatization. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group can modulate the reactivity of the amino group.

Acylation and Sulfonylation Reactions

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. This reaction is often used to protect the amino group during other transformations or to introduce new functional moieties. The acylation of anilines is a well-established reaction, though the specific conditions for this compound would need to be optimized to account for the electronic effects of the other substituents. researchgate.net

Sulfonylation: Similarly, the amino group can undergo sulfonylation upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction forms a sulfonamide, which is a stable functional group found in many pharmaceutical compounds. The sulfonylation of amino alcohols has been studied, and similar principles would apply to the amino group of this compound. researchgate.net

Diazotization and Subsequent Transformations (e.g., Halogenation, Hydroxylation)

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgnih.gov

Halogenation: The diazonium group can be replaced by a halogen (Cl, Br) by treating the diazonium salt with the corresponding copper(I) halide (e.g., CuCl, CuBr). This provides a route to 3-halo-5-methoxybenzaldehyde derivatives. wikipedia.orgnih.gov

Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating the aqueous solution of the diazonium salt. This would lead to the formation of 3-hydroxy-5-methoxybenzaldehyde. wikipedia.org

These diazotization and subsequent displacement reactions are powerful tools for introducing a wide range of substituents onto the aromatic ring, further expanding the synthetic utility of this compound.

Protection-Deprotection Strategies in Multi-Step Synthesis

In the course of multi-step syntheses involving this compound, the selective protection of its reactive amino and aldehyde groups is often a crucial requirement to prevent undesired side reactions. The choice of protecting groups is dictated by their stability under specific reaction conditions and the feasibility of their selective removal, a concept known as orthogonal protection. jocpr.comresearchgate.net

The primary amino group is a potent nucleophile and can be readily protected using standard carbamate-forming reagents. The most common choices include the tert-butoxycarbonyl (Boc) group, which is stable under basic and nucleophilic conditions but is easily cleaved with acids like trifluoroacetic acid (TFA), and the benzyloxycarbonyl (Cbz or Z) group, which is stable to both acidic and basic conditions but can be removed via catalytic hydrogenation. researchgate.netcreative-peptides.com

The aldehyde group, being susceptible to both oxidation and nucleophilic attack, is typically protected as an acetal. Reaction with ethylene (B1197577) glycol in the presence of an acid catalyst yields a 1,3-dioxolane, which is stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides. nih.gov Deprotection is readily achieved by hydrolysis under acidic conditions. nih.gov

The strategic application of these protecting groups allows for the selective manipulation of other parts of the molecule. For instance, protecting the amino group as a Boc derivative and the aldehyde as a dioxolane would allow for modifications on the aromatic ring under conditions that would otherwise affect the primary functional groups.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|---|

| Amino (-NH₂) | tert-butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., TEA, DMAP) | Acid (e.g., TFA, HCl) | Bases, Nucleophiles, Hydrogenation |

| Amino (-NH₂) | Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate, Base | H₂, Pd/C (Hydrogenolysis) | Acid, Base |

| Aldehyde (-CHO) | 1,3-Dioxolane | Acetal | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl) | Bases, Organometallics, Hydrides, Oxidants |

Aromatic Ring Functionalization

The substituted benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the amino (-NH₂) and methoxy (-OCH₃) groups.

Both the amino and methoxy groups are ortho-, para-directing activators. libretexts.orgyoutube.com In this compound, these groups are positioned meta to each other. Their combined influence dictates the regioselectivity of electrophilic substitution reactions. The positions on the ring can be analyzed as follows:

C2: Ortho to the amino group and meta to the methoxy group.

C4: Ortho to the methoxy group and meta to the amino group.

C6: Ortho to both the amino and methoxy groups.

The amino group is generally a stronger activating group than the methoxy group. Therefore, substitution is strongly directed to the positions ortho and para to the amino group (C2, C4, and C6). The C6 position is doubly activated, being ortho to both groups, making it the most electronically favorable site for electrophilic attack. However, steric hindrance from the adjacent methoxy group might influence the outcome. The C2 and C4 positions are also activated. The precise outcome of a reaction can depend on the specific electrophile and reaction conditions. nih.govnih.gov For instance, halogenation (e.g., with Br₂ or NCS) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield a mixture of isomers, with substitution at C6, C2, and C4 being the most probable. Prior protection of the highly reactive amino group is often necessary to prevent side reactions and to modulate its directing effect.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂ | 2-Bromo-, 4-Bromo-, and 6-Bromo-3-amino-5-methoxybenzaldehyde | Strong activation and ortho-, para-direction from both -NH₂ and -OCH₃ groups. C6 is electronically favored; C2 and C4 are sterically accessible. |

| Nitration | NO₂⁺ | 2-Nitro-, 4-Nitro-, and 6-Nitro-3-amino-5-methoxybenzaldehyde | Similar to bromination, with potential for oxidation of the ring or aldehyde under harsh conditions. Amino group protection is advised. |

| Friedel-Crafts Acylation | RCO⁺ | Substitution at C2, C4, or C6 | The amino group must be protected as it would otherwise react with the Lewis acid catalyst. The resulting amide is still an ortho-, para-director. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org To utilize this compound in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved through regioselective halogenation, as discussed in the previous section. For instance, selective bromination at the C2, C4, or C6 position would yield a bromo-3-amino-5-methoxybenzaldehyde derivative, a versatile precursor for cross-coupling. nih.gov

Suzuki Coupling: The reaction of the aryl bromide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound.

Heck Reaction: Coupling of the aryl bromide with an alkene, catalyzed by palladium, would introduce a vinyl group onto the aromatic ring. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The reaction with a terminal alkyne, co-catalyzed by palladium and copper, would result in the formation of an arylethyne derivative. organic-chemistry.orgwikipedia.org

The amino and aldehyde functionalities would likely require protection during these transformations to avoid interference with the catalytic cycle or undesired side reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Stilbene derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

Cyclization Reactions Leading to Complex Heterocyclic Compounds

The presence of both an amino and an aldehyde group on the same aromatic scaffold makes this compound an excellent precursor for the synthesis of various fused and unfused heterocyclic systems.

Pyrimidines: Pyrimidine rings can be constructed via the condensation of a three-carbon unit with an N-C-N fragment like guanidine (B92328) or urea. bu.edu.egresearchgate.net this compound can be elaborated to provide the three-carbon component. For example, condensation with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) can form a Knoevenagel adduct, which can then undergo cyclization with guanidine to form a highly substituted aminopyrimidine.

Pyrazoles: While classical pyrazole (B372694) synthesis involves 1,3-dicarbonyl compounds and hydrazines, nih.gov this compound can be used to build precursors. For instance, a Claisen-Schmidt condensation with a methyl ketone would yield a chalcone (B49325) (α,β-unsaturated ketone). Subsequent reaction of this chalcone with hydrazine would lead to the formation of a pyrazoline, which can be oxidized to the corresponding pyrazole. nih.govresearchgate.net In other routes, the amino group of an aminopyrazole can be condensed with an aldehyde like p-methoxybenzaldehyde to form an imine, which is a key step in building more complex structures. mdpi.com

Quinazolinones: The synthesis of quinazolinones often starts from 2-aminobenzoic acids or their derivatives. nih.govorganic-chemistry.org While this compound is not a direct precursor, it can be converted into one. For example, oxidation of the aldehyde group to a carboxylic acid would yield 3-amino-5-methoxybenzoic acid. This intermediate could then undergo condensation with formamide (B127407) or other reagents to construct the quinazolinone ring system. researchgate.net Alternatively, reactions involving 3-aminoquinazolines with aldehydes demonstrate the utility of the aldehyde functionality in building complex heterocyclic systems. researchgate.netnih.gov

| Heterocycle | General Strategy | Role of this compound |

|---|---|---|

| Pyrimidine | Condensation of a 1,3-dielectrophile with an N-C-N unit (e.g., guanidine). | Serves as a precursor to the 1,3-dielectrophilic component after Knoevenagel condensation. |

| Pyrazole | Condensation of a 1,3-dicarbonyl compound (or precursor) with hydrazine. | Can be converted to a chalcone (an α,β-unsaturated ketone) which then reacts with hydrazine. |

| Quinazolinone | Cyclization of a 2-aminobenzamide (B116534) or 2-aminobenzoic acid derivative. | Can be oxidized to 3-amino-5-methoxybenzoic acid, a suitable starting material. |

Benzofurans: The synthesis of benzofurans typically requires an ortho-hydroxy substituted benzene ring. organic-chemistry.orgresearchgate.net Since this compound lacks this feature, its direct use in classical benzofuran (B130515) syntheses (like the Perkin or Oglialoro reaction) is not feasible. A synthetic route employing this starting material would necessitate the introduction of a hydroxyl group at the C2 or C4 position, a potentially challenging multi-step transformation.

Thienopyridines: Thienopyridines are fused heterocyclic systems containing both thiophene (B33073) and pyridine (B92270) rings. nih.govresearchgate.net The Gewald reaction is a common method for synthesizing 2-aminothiophenes, which can be precursors to thienopyridines. A plausible pathway could involve the reaction of this compound with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base. However, a more direct approach involves using the aldehyde to construct the pyridine portion of the molecule. For example, condensation of the aldehyde with a 3-aminothiophene derivative bearing an activated methylene or methyl group could lead to the formation of the fused pyridine ring through cyclocondensation, yielding a thieno[2,3-b]pyridine (B153569) or thieno[3,2-b]pyridine (B153574) scaffold. nih.govmdpi.com

Role of 3 Amino 5 Methoxybenzaldehyde As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Construction

The strategic placement of the amino, methoxy (B1213986), and aldehyde groups on the benzene (B151609) ring makes 3-Amino-5-methoxybenzaldehyde a foundational component for the construction of intricate organic molecules.

The aromatic core of this compound serves as a robust scaffold for the assembly of polyfunctional aromatic systems. The aldehyde group is readily available for condensation reactions, while the amino group can be acylated, alkylated, or diazotized to introduce further diversity. The methoxy group, while less reactive, influences the electron density of the aromatic ring and can be cleaved under specific conditions to yield a hydroxyl group, providing another point for modification.

For instance, the aldehyde functionality can undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form α,β-unsaturated systems, which are themselves versatile intermediates. The amino group can be transformed into a variety of other functional groups, significantly expanding the synthetic possibilities.

Table 1: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Aldehyde | Knoevenagel Condensation | Active methylene (B1212753) compound, base | Cinnamaldehyde derivative |

| Aldehyde | Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Substituted alkene |

| Amino | Acylation | Acyl chloride or anhydride (B1165640) | Amide |

| Amino | Diazotization | NaNO₂, HCl | Diazonium salt |

| Amino | Schiff Base Formation | Aldehyde or ketone | Imine |

In the realm of medicinal chemistry, this compound is a valuable starting material for the synthesis of advanced pharmacophoric scaffolds. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique substitution pattern of this compound allows for the generation of diverse molecular frameworks that can be further elaborated to interact with biological targets.

The aldehyde can be used to construct heterocyclic rings, such as quinolines, benzodiazepines, or imidazoles, which are common motifs in pharmacologically active compounds. The amino group provides a handle for attaching various side chains or for incorporation into larger heterocyclic systems. The methoxy group can contribute to the lipophilicity and metabolic stability of the final molecule.

Table 2: Examples of Pharmacophoric Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Key Intermediate |

| Quinoline | Friedländer Annulation | Condensation with a compound containing an α-methylene ketone |

| Benzodiazepine | Condensation | Reaction with an o-phenylenediamine (B120857) derivative |

| Imidazole | Radziszewski Reaction | Reaction with a 1,2-dicarbonyl compound and ammonia |

Application in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules. The ability of this compound to participate in the formation of larger, organized structures makes it a useful tool in this field.

The amino and aldehyde groups of this compound can be readily converted into Schiff bases through condensation with primary amines or aldehydes, respectively. These Schiff bases are excellent ligands for a variety of metal ions. The resulting coordination complexes have applications in catalysis, materials science, and as models for biological systems. The methoxy group can influence the electronic properties of the ligand and, consequently, the properties of the metal complex.

For example, Schiff base ligands derived from 2-hydroxy-3-methoxybenzaldehyde, a related compound, have been used to synthesize dinuclear copper-gadolinium complexes. acs.org The synthetic approach involves a stepwise complexation, first forming a mononuclear copper complex which then reacts with a gadolinium salt. acs.org

Table 3: Metal Complexes with Ligands Derived from Methoxybenzaldehyde Derivatives

| Metal Ion | Ligand Type | Coordination Geometry |

| Copper(II) | Schiff Base | Square Planar |

| Nickel(II) | Schiff Base | Tetrahedral or Square Planar |

| Zinc(II) | Schiff Base | Tetrahedral |

| Iron(III) | Schiff Base | Octahedral |

The directional hydrogen bonding capabilities of the amino group, coupled with the potential for π-π stacking of the aromatic ring, allow this compound and its derivatives to act as building blocks for self-assembled systems. These systems can form a variety of supramolecular structures, such as gels, liquid crystals, and molecular capsules. The design of the molecular building block is crucial for controlling the final self-assembled architecture.

Utilization in Polymer Chemistry Research

The difunctional nature of this compound (considering the reactive aldehyde and amino groups) makes it a suitable monomer for the synthesis of various polymers.

The amino and aldehyde groups can participate in polycondensation reactions to form polymers such as polyimines (Schiff base polymers) and polyamides (after conversion of the aldehyde to a carboxylic acid). These polymers can exhibit interesting properties, such as thermal stability, conductivity, and optical activity, depending on the specific polymer structure. For instance, three-component polycondensation reactions involving dialdehydes, alkylene bis(trimethylsilyl) ethers, and cyanotrimethylsilane can produce polyethers with cyano side chains. acs.org

Table 4: Polymers Derived from this compound

| Polymer Type | Polymerization Method | Key Monomer Functionalities |

| Polyimine | Polycondensation | Aldehyde, Amine |

| Polyamide | Polycondensation | Carboxylic Acid (from aldehyde), Amine |

| Polyether | Three-Component Polycondensation | Aldehyde |

Incorporation into Polymer Backbones for Specific Chemical Properties

The incorporation of specific monomers into a polymer backbone is a key strategy for tailoring the chemical and physical properties of materials. The amino and methoxy groups of this compound could theoretically contribute to properties such as chelation, thermal stability, or optical characteristics in a polymer chain.

While there is extensive research on the development of high-performance polymers using various functionalized building blocks, specific examples of the integration of this compound into polymer backbones for targeted applications are not documented in the available literature.

Intermediate in Advanced Dye and Pigment Research (Focus on Chemical Structure and Synthesis)

Substituted anilines and benzaldehydes are fundamental precursors in the synthesis of a wide array of dyes and pigments, including azo dyes, triphenylmethane (B1682552) dyes, and various heterocyclic colorants. The specific substitution pattern of this compound, with its electron-donating amino and methoxy groups, suggests its potential as a valuable intermediate in chromophore design.

Chromophore Design and Synthesis

The amino group of this compound can be diazotized and coupled with various coupling components to form azo dyes. The methoxy group, acting as an auxochrome, would be expected to influence the color of the resulting dye. Similarly, the aldehyde functionality allows for condensation reactions to form various chromophoric systems.

Despite these theoretical possibilities, there is a notable absence of specific research articles or patents that describe the synthesis of novel dyes or pigments using this compound as a key starting material. General methodologies for the synthesis of dyes from substituted anilines and benzaldehydes are well-established, but their application to this specific isomer is not detailed in the accessible scientific record.

Structure-Color Relationship Investigations at the Molecular Level

The relationship between the molecular structure of a dye and its color is a fundamental area of color chemistry. The positions of the amino and methoxy groups on the benzaldehyde (B42025) ring would undoubtedly have a significant impact on the electronic transitions within a dye molecule, thereby determining its absorption and emission properties.

However, without specific examples of dyes synthesized from this compound, a detailed analysis of the structure-color relationship at the molecular level for its derivatives is not possible based on the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Amino-5-methoxybenzaldehyde, offering unambiguous information about the carbon skeleton and the chemical environment of each proton.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino group (-NH₂) tends to shift ortho and para protons upfield (to lower ppm values), while the electron-withdrawing aldehyde group (-CHO) shifts them downfield (to higher ppm values). The methoxy group (-OCH₃) has a resonance-donating but inductively withdrawing effect.

Proton (¹H) NMR:

Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the range of δ 9.8-10.0 ppm due to the strong electron-withdrawing nature of the carbonyl group. Data from related compounds like 3-methoxybenzaldehyde (B106831) shows this peak at approximately 9.98 ppm. rsc.org

Aromatic Protons (Ar-H): Three distinct signals are anticipated for the protons on the aromatic ring. Based on the substitution pattern, these protons would appear as closely spaced multiplets or singlets, typically between δ 6.5 and 7.5 ppm. The proton at C2 (ortho to both the amino and aldehyde groups) would likely be the most downfield of the aromatic signals.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8 ppm. For instance, the methoxy protons in 3-methoxybenzaldehyde appear at 3.82 ppm. rsc.org

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. It typically appears in the range of δ 3.5-5.0 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aldehyde Carbonyl (C=O): The carbonyl carbon is the most deshielded, with a signal expected around δ 190-193 ppm. The corresponding peak in 3-methoxybenzaldehyde is at δ 193.0 ppm. rsc.org

Aromatic Carbons (Ar-C): Six signals are expected. The carbon attached to the methoxy group (C5) and the carbon attached to the amino group (C3) would be shifted significantly downfield. The carbon attached to the aldehyde group (C1) would also be downfield. The remaining C-H aromatic carbons would appear in the typical aromatic region of δ 105-130 ppm.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-56 ppm, consistent with data from 3-methoxybenzaldehyde (δ 55.4 ppm). rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CHO | ~9.9 | ~192 |

| Ar-H (C2, C4, C6) | ~6.5 - 7.5 | ~105 - 130 |

| -NH₂ | ~3.5 - 5.0 (broad) | - |

| -OCH₃ | ~3.8 | ~55.5 |

| Ar-C (C1, C3, C5) | - | ~135 - 165 |

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for confirming the precise connectivity and spatial relationships within the molecule. emerypharma.comharvard.eduwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. wikipedia.org For this compound, it would definitively establish the coupling between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It would be used to unequivocally assign the ¹³C signals for the protonated aromatic carbons (C2, C4, C6) by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For example, the aldehyde proton (¹H) would show a correlation to the C1 and C2 carbons, while the methoxy protons (¹H) would correlate to the C5 carbon, thus confirming the carbon backbone and the positions of the substituents.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

The analysis of the vibrational spectrum allows for the identification of key functional groups present in this compound.

Amine Group (N-H): The N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, often appearing as two distinct bands for the symmetric and asymmetric stretches of the primary amine. N-H bending (scissoring) vibrations typically appear around 1590-1650 cm⁻¹.

Aldehyde Group (-CHO): The C=O stretching vibration gives rise to a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. ias.ac.inresearchgate.net The aldehyde C-H stretch is also characteristic, appearing as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, the latter often being quite sharp and distinct. ias.ac.inias.ac.in

Aromatic Ring: C-H stretching vibrations on the aromatic ring are observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ range and are indicative of the substitution pattern.

Methoxy Group (-OCH₃): The C-H stretching of the methyl group is found just below 3000 cm⁻¹ (typically 2950 cm⁻¹ and 2850 cm⁻¹). The characteristic C-O stretching vibration is expected as a strong band around 1250 cm⁻¹ (for the aryl-O asymmetric stretch) and a weaker one near 1030 cm⁻¹ (for the O-CH₃ symmetric stretch).

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| N-H Bend | 1590 - 1650 | Medium-Variable | |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1710 | Strong |

| C-H Stretch | ~2820, ~2720 | Weak | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C Stretch | 1450 - 1600 | Medium-Strong | |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2950 | Medium |

| C-O Stretch | ~1250, ~1030 | Strong |

The presence of both hydrogen bond donors (-NH₂) and acceptors (C=O, -OCH₃) allows for the formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions. These interactions can significantly influence the vibrational frequencies.

N-H···O=C Hydrogen Bonding: Intermolecular hydrogen bonding between the amine group of one molecule and the aldehyde carbonyl oxygen of another is highly probable. This interaction would cause a broadening and a shift to lower frequency (red shift) of both the N-H and C=O stretching bands in the IR spectrum compared to their positions in a dilute, non-polar solvent.

C-H···O Interactions: Weaker intermolecular interactions, such as those between the aromatic or aldehyde C-H groups and the oxygen atoms of neighboring molecules, can also occur. nih.gov Studies on crystalline 4-methoxybenzaldehyde (B44291) have shown the presence of weak C-H···O hydrogen bonds. nih.gov These interactions are best studied using a combination of high-resolution spectroscopy and theoretical DFT calculations, which can predict the shifts in vibrational frequencies and changes in bond lengths associated with such bonding. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity. For this compound (C₈H₉NO₂), the exact molecular weight is 151.0633 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 151. The fragmentation pattern would likely involve the following characteristic losses:

Loss of a hydrogen radical (H•): A significant peak at m/z = 150 ([M-1]⁺), resulting from the loss of the aldehydic hydrogen, is expected. This is a common fragmentation for aromatic aldehydes.

Loss of carbon monoxide (CO): A peak at m/z = 123 ([M-28]⁺) would result from the expulsion of the carbonyl group. This fragment could then undergo further fragmentation.

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group could lead to a peak at m/z = 136 ([M-15]⁺).

Loss of formaldehyde (B43269) (CH₂O): A peak at m/z = 121 ([M-30]⁺) could occur through rearrangement and loss of the methoxy group as formaldehyde.

A proposed fragmentation pathway for the related molecule 4-hydroxy-3-methoxybenzaldehyde provides a useful reference for these expected fragmentation patterns. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

| 151 | [C₈H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₈H₈NO₂]⁺ | [M-H]⁺ |

| 123 | [C₇H₉NO]⁺˙ | [M-CO]⁺˙ |

| 136 | [C₇H₆NO₂]⁺ | [M-CH₃]⁺ |

| 121 | [C₇H₇NO]⁺˙ | [M-CH₂O]⁺˙ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C8H9NO2, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The monoisotopic mass is calculated using the most abundant isotopes of each element: Carbon (¹²C = 12.000000 Da), Hydrogen (¹H = 1.007825 Da), Nitrogen (¹⁴N = 14.003074 Da), and Oxygen (¹⁶O = 15.994915 Da). This calculation yields a precise value that can be experimentally verified by HRMS, confirming the molecular formula and distinguishing it from other isobaric compounds.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H9NO2 |

| Monoisotopic Mass | 151.06333 Da |

| Molar Mass | 151.16 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 151). Key fragmentation pathways would likely include:

Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion ([M-1]⁺) at m/z 150. libretexts.org

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the benzene ring and the aldehyde group would result in an [M-29]⁺ fragment at m/z 122. libretexts.orgdocbrown.info

Loss of a methyl radical (•CH₃): From the methoxy group, this would produce an [M-15]⁺ fragment at m/z 136.

Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could lead to an [M-30]⁺ fragment.

Cleavage of the aromatic ring: Further fragmentation of the benzene ring would produce smaller characteristic ions.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 151 | [C8H9NO2]⁺• (Molecular Ion) | - |

| 150 | [M-H]⁺ | H• |

| 136 | [M-CH3]⁺ | •CH3 |

| 122 | [M-CHO]⁺ | •CHO |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transition Analysis and Molar Absorptivity Studies

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from electronic transitions within the molecule. The presence of the benzene ring, conjugated with both electron-donating (amino and methoxy) and electron-withdrawing (aldehyde) groups, influences the energy of these transitions.

Two primary types of transitions are anticipated:

π→π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system and the carbonyl group. These typically result in strong absorption bands, often with high molar absorptivity (ε) values, generally in the range of 200-300 nm. For substituted benzaldehydes, these bands are common. nist.gov

n→π* transitions: This lower-energy transition involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to an antibonding π* orbital. These transitions are typically weaker than π→π* transitions, resulting in bands with lower molar absorptivity, and they appear at longer wavelengths, often above 300 nm.

For the closely related compound 3,5-dimethoxybenzaldehyde, a UV absorption maximum is observed at 293 nm in ethanol (B145695). nist.gov The introduction of the amino group in this compound is expected to cause a bathochromic (red) shift due to its electron-donating nature, pushing the absorption maxima to longer wavelengths.

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π | 250 - 320 | > 10,000 |

| n→π | 320 - 380 | < 2,000 |

Solvatochromism Investigations

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in the absorption or emission spectra. researchgate.net Molecules like this compound, which possess both electron-donating (amino, methoxy) and electron-withdrawing (aldehyde) groups, often exhibit significant solvatochromic effects due to an intramolecular charge transfer (ICT) character in their excited state.

Upon excitation, there is a redistribution of electron density from the donor groups to the acceptor group, leading to a more polar excited state compared to the ground state. In such cases, a positive solvatochromism is expected. This means that with an increase in solvent polarity, the more polar excited state will be stabilized to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum. researchgate.netnih.gov Conversely, in non-polar solvents, the absorption maximum would be at a shorter wavelength. This behavior is a strong indicator of the ICT nature of the electronic transition. rsc.org

X-ray Crystallography

Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound has not been reported, analysis of crystal structures of similar substituted benzaldehydes allows for a detailed prediction of its solid-state conformation. nih.goviucr.org X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms.

The benzene ring is expected to be essentially planar. The substituents (amino, methoxy, and aldehyde groups) will lie close to this plane to maximize conjugation, although minor deviations due to steric hindrance are possible. The orientation of the methoxy and aldehyde groups relative to the ring is of particular conformational interest.

In the solid state, the molecular packing would be governed by intermolecular interactions. For this compound, these would likely include:

Hydrogen bonding: The amino group can act as a hydrogen bond donor, and the oxygen atoms of the aldehyde and methoxy groups can act as acceptors, leading to the formation of hydrogen-bonded networks.

π–π stacking: The aromatic rings of adjacent molecules may stack on top of each other.

C–H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms can also contribute to the stability of the crystal lattice. nih.govrsc.org

Intermolecular Interactions and Crystal Packing Arrangements

The precise crystal structure and specific intermolecular packing arrangements for this compound have not been extensively detailed in publicly accessible crystallographic databases. However, a comprehensive analysis of its molecular structure allows for a theoretical elucidation of the primary intermolecular forces that likely govern its solid-state architecture. The arrangement of molecules in the crystalline lattice is dictated by a combination of hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces, all influenced by the steric and electronic properties of the constituent functional groups.

The presence of the aromatic ring introduces the possibility of π-π stacking interactions. Depending on the relative orientation of the benzaldehyde (B42025) rings in adjacent molecules, these interactions can manifest as either face-to-face or offset stacking arrangements. Such interactions contribute significantly to the cohesive energy of the crystal.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups Involved | Potential Geometric Arrangements | Significance in Crystal Packing |

| Hydrogen Bonding | Donor: Amino (-NH2) Acceptor: Aldehyde (-CHO), Methoxy (-OCH3), Amino (-NH2) | Linear or near-linear N-H···O and N-H···N bonds, forming chains, sheets, or 3D networks. | Primary determinant of the supramolecular structure and lattice stability. |

| π-π Stacking | Aromatic rings of the benzaldehyde moiety. | Parallel-displaced or T-shaped arrangements. | Contributes to crystal cohesion and density. |

| Dipole-Dipole Interactions | Polar aldehyde (-CHO) and methoxy (-OCH3) groups. | Head-to-tail alignment of molecular dipoles. | Influences the orientation of molecules within the lattice. |

| Van der Waals Forces | All atoms in the molecule. | Non-directional, distance-dependent attractions. | Provides a general cohesive force throughout the crystal. |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical study on 3-Amino-5-methoxybenzaldehyde would involve geometry optimization to find the most stable arrangement of its atoms, followed by calculations of its electronic and spectroscopic properties.

The electronic structure dictates the chemical behavior of a molecule. Key aspects that would be investigated for this compound include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. For substituted benzaldehydes, the distribution of HOMO and LUMO orbitals across the aromatic ring and the substituent groups would reveal the likely sites for electrophilic and nucleophilic attack. physchemres.orgnih.govdergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.deresearchgate.net It is used to predict the regions of a molecule that are rich or poor in electrons. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions. ulima.edu.peicaiit.org

A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), would look like this:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.0 eV |

| Electron Affinity | 1.0 eV |

This table is for illustrative purposes only, as specific computational data for this compound is not available.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. longdom.orgresearchgate.netresearchgate.netlongdom.orgdergipark.org.tr By comparing the calculated spectrum with an experimental one, each vibrational mode can be assigned to a specific motion of the atoms (e.g., C=O stretch, N-H bend).

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated. dergipark.org.tr These theoretical predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

A hypothetical comparison of experimental and calculated vibrational frequencies for this compound might be presented as follows:

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Hypothetical) | Calculated Frequency (cm⁻¹) (Hypothetical) |

| N-H stretch | 3450, 3360 | 3455, 3365 |

| C-H (aldehyde) stretch | 2850, 2750 | 2855, 2758 |

| C=O stretch | 1680 | 1685 |

| C=C (aromatic) stretch | 1600, 1580 | 1605, 1582 |

| C-N stretch | 1320 | 1325 |

| C-O (methoxy) stretch | 1250 | 1255 |

This table is for illustrative purposes only, as specific computational and experimental spectroscopic data for this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, such as the methoxy (B1213986) and amino groups in this compound, can exist in different spatial arrangements called conformers.

Conformational Analysis: This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to identify the most stable (lowest energy) structures. acs.org For this compound, this would involve studying the rotation of the methoxy and amino groups relative to the benzene (B151609) ring and the aldehyde group.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would reveal how the molecule interacts with its environment and how its conformation changes over time. scispace.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying:

Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most likely pathway for a reaction can be determined. mdpi.comresearchgate.netnih.gov For example, the mechanism of Schiff base formation, a common reaction for aldehydes and amines, could be computationally elucidated.

Activation Energies: The energy barrier that must be overcome for a reaction to occur, known as the activation energy, can be calculated. This provides information about the reaction rate.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can be developed to forecast the chemical reactivity and selectivity of a series of related compounds. mdpi.comnih.gov

QSAR Models: These models correlate the structural or electronic properties (descriptors) of molecules with their observed reactivity or biological activity. While no specific QSAR models for this compound have been found, a study involving a series of substituted benzaldehydes could lead to a model that predicts, for instance, their reaction rates in a particular transformation.

Emerging Research Frontiers and Future Perspectives

Integration in Advanced Functional Materials Science Research

The inherent reactivity of the aldehyde and amino groups in 3-Amino-5-methoxybenzaldehyde makes it an exemplary candidate for the synthesis of advanced functional materials, particularly through the formation of polymers and Schiff base derivatives.

The primary amine and aldehyde functionalities allow the molecule to act as a versatile monomer in polycondensation reactions. It can be polymerized with other monomers to create novel polymer backbones with inherent methoxy (B1213986) and amine functionalities. These pendant groups can be used for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, thermal stability, and chemical resistance. Furthermore, the presence of these groups can be exploited for creating materials with specific applications, such as gas separation membranes or specialty resins.

A significant area of potential lies in the synthesis of Schiff bases (imines) through the condensation of the amino group of one molecule with the aldehyde group of another, or with other carbonyl-containing compounds. semanticscholar.orgmwjscience.com Schiff bases derived from substituted benzaldehydes are renowned for their diverse functional properties, including fluorescence, which makes them suitable for applications in chemical sensors and organic light-emitting diodes (OLEDs). For instance, Schiff bases synthesized from the related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various haloanilines have been shown to exhibit fluorescent properties. researchgate.net Similarly, derivatives of 3-aminobenzanthrone (B1253024) and anisaldehyde (a methoxybenzaldehyde isomer) have been developed as luminescent dyes for bio-visualization. mdpi.com The specific electronic configuration of this compound, with its electron-donating amino and methoxy groups, suggests that its Schiff base derivatives could possess unique photophysical properties, such as solvatochromism, making them valuable as probes for environmental polarity.

Below is a table summarizing the potential applications of materials derived from substituted benzaldehydes, which suggests promising research avenues for this compound.

| Material Type | Precursors | Potential Application |

| Fluorescent Dyes | 3-Aminobenzanthrone, Anisaldehyde | Bio-visualization, Chemical Sensing |

| Schiff Base Polymers | Diamines, Dialdehydes | High-performance plastics, Membranes |

| Functional Hydrogels | Benzaldehyde-functionalized polymers | Drug delivery, Tissue engineering |

Development of Novel Catalytic and Reaction Methodologies

In the realm of catalysis, this compound is poised to serve as a valuable precursor for the development of novel ligands and catalysts. The formation of Schiff bases provides a straightforward route to creating multidentate ligands capable of coordinating with a wide range of transition metals. mwjscience.comresearchgate.net

Schiff base metal complexes are a cornerstone of catalysis, employed in numerous organic transformations. By reacting this compound with various amines, a library of ligands can be synthesized. Subsequent complexation with metals like copper, nickel, or cobalt could yield catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.net The electronic properties of the ligand, which are crucial for the catalytic activity of the metal center, can be systematically tuned. The electron-donating effects of both the amino and methoxy groups on the benzaldehyde (B42025) ring would increase the electron density on the coordinated metal, potentially enhancing its catalytic efficacy in specific oxidative addition or reductive elimination steps.

Furthermore, the bifunctional nature of this compound makes it an attractive component for designing novel multi-component reactions (MCRs). Methodologies involving substituted benzaldehydes in one-pot procedures are efficient ways to build molecular complexity. acs.orgresearchgate.net This compound could participate in such reactions, for example, by first forming an imine in situ, which is then acted upon by another reagent, leading to the rapid synthesis of complex heterocyclic structures. The development of new synthetic methods is a constant pursuit in organic chemistry, and versatile building blocks like this compound are key to these innovations.

The table below presents examples of catalytic systems that utilize ligands derived from related aldehydes, highlighting the potential for this compound in catalyst design.

| Catalyst Type | Ligand Precursor Examples | Catalyzed Reaction |

| Metal-Schiff Base Complex | Salicylaldehyde, Amino Acids | Oxidation, Epoxidation |

| Organocatalyst | Substituted Benzaldehydes | Asymmetric Synthesis |

| Zirconium Complexes | 2-hydroxy and 4-methoxybenzaldehyde (B44291) | Reductive Etherification |

Interdisciplinary Research Directions in Chemical Biology and Material Design

The intersection of chemical biology and material design offers fertile ground for the application of this compound. Its structure is a promising scaffold for the development of biologically active compounds and for the creation of advanced biomaterials.

In chemical biology, substituted benzaldehydes and their Schiff base derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govijmcmed.orgorientjchem.org For example, compounds with a (benzyloxy)benzaldehyde moiety have demonstrated anticancer activity, and Schiff bases derived from various aldehydes have shown potent antiproliferative effects against cancer cell lines. ijmcmed.orgnih.gov The specific substitution pattern of this compound provides a unique chemical space for designing novel therapeutic agents. It could serve as a key intermediate for the synthesis of enzyme inhibitors, receptor antagonists, or molecular probes to study biological processes. Substituted benzaldehydes have been successfully designed to interact with specific biological targets, such as increasing the oxygen affinity of hemoglobin. nih.gov

In material design for biomedical applications, the compound's ability to form polymers and stable Schiff base linkages is highly advantageous. researchgate.net These linkages are often reversible under specific pH conditions, a property that can be exploited for creating "smart" biomaterials. For instance, hydrogels cross-linked with pH-sensitive Schiff base bonds could be designed for controlled drug release in acidic tumor microenvironments. The amino groups on the polymer backbone could also be used for bioconjugation, allowing for the attachment of targeting ligands, peptides, or imaging agents, thereby creating multifunctional materials for theranostic applications.

The following table summarizes known biological activities of derivatives from analogous compounds, suggesting the potential therapeutic areas for derivatives of this compound.

| Compound Class | Precursor Examples | Observed Biological Activity |

| Chalcones | 3-Benzyloxy-4-methoxybenzaldehyde | Antibacterial |

| Schiff Bases | 4-Nitro Benzaldehyde, various amines | Anticancer |

| Amidated Benzaldehydes | Various arenes, N-acyl azides | Anti-inflammatory |

| Substituted Benzaldehydes | Various | Hemoglobin modification |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Amino-5-methoxybenzaldehyde, and how do experimental conditions influence yield?

Methodological Answer:

A common approach involves multi-step functionalization of benzaldehyde derivatives. For example, methoxy and amino groups can be introduced via nucleophilic substitution or reductive amination. Evidence from substituted aldehyde synthesis suggests optimizing reaction temperature (e.g., 60–80°C for nitro reduction to amine groups) and solvent polarity (e.g., ethanol/water mixtures for improved solubility) . Monitoring via TLC or HPLC is critical to track intermediate formation.

Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the positions of methoxy (-OCH) and amino (-NH) groups. Coupling patterns in aromatic regions distinguish substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, particularly for distinguishing isomers .

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) ensures purity, especially when synthesizing derivatives .

How should this compound be purified to achieve >95% purity?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate crystalline product. Slow cooling minimizes co-precipitation of impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) effectively separates polar byproducts. Monitor fractions via TLC .

What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent drainage contamination .

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

How can computational modeling optimize reaction pathways for this compound derivatives?

Methodological Answer:

- Database Mining : Use PubChem and Reaxys to identify analogous reactions. For example, substituent effects on aldehyde reactivity can be predicted using Hammett σ constants .

- DFT Calculations : Simulate transition states for amino group introduction to identify energy barriers. Software like Gaussian or ORCA provides thermodynamic insights .

What factors influence the stability of this compound under stressed conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition onset (>150°C). Avoid prolonged heating in polar aprotic solvents (e.g., DMF) .

- Photodegradation : UV-Vis studies under accelerated light exposure (e.g., 365 nm) reveal decomposition kinetics. Stabilize with antioxidants like BHT in dark storage .

How can researchers design bioactivity assays for this compound-based compounds?

Methodological Answer:

- Antimicrobial Screening : Use microdilution assays (e.g., against E. coli or S. aureus) with MIC values determined via OD measurements. Compare to structurally related bioactive aldehydes .

- Enzyme Inhibition : Test against tyrosinase or acetylcholinesterase using spectrophotometric kinetic assays. IC values guide structure-activity relationships (SAR) .

What strategies resolve contradictions in spectral data for this compound analogs?

Methodological Answer:

- Cross-Validation : Combine -NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY confirms spatial proximity of substituents .

- Isotopic Labeling : Synthesize -labeled analogs to clarify amino group interactions in mass spectra .

How should researchers address conflicting literature reports on reaction yields?

Methodological Answer:

- Systematic Review : Categorize studies by solvent, catalyst, and temperature using tools like PRISMA. Meta-analysis identifies trends (e.g., higher yields in DMSO vs. THF) .

- Reproducibility Tests : Replicate key studies with controlled variables. Use DOE (Design of Experiments) to isolate critical factors .

What are the degradation products of this compound, and how are they characterized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。